GW3965 HCl

Catalog No.
S529610
CAS No.
405911-17-3
M.F
C33H32Cl2F3NO3
M. Wt
618.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW3965 HCl

CAS Number

405911-17-3

Product Name

GW3965 HCl

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride

Molecular Formula

C33H32Cl2F3NO3

Molecular Weight

618.5 g/mol

InChI

InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H

InChI Key

NMPUWJFHNOUNQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl

solubility

Soluble in DMSO, not in water

Synonyms

GW-3965; GW3965; GW 3965; GW-3965 HCl; GW-3965 hydrochloride

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl

The exact mass of the compound 2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we know so far based on scientific research:

  • Chemical Classification

    2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride is an arylamino derivative. PubChem:

  • Potential Therapeutic Applications

    Research suggests that this molecule may have activity against certain enzymes and receptors in the body. However, more research is needed to determine its potential for treating specific diseases.

GW3965 hydrochloride is a synthetic compound classified as a liver X receptor agonist. It is known for its selective activation of the human liver X receptor alpha and beta isoforms, with effective concentrations (EC50) of 190 nM and 30 nM, respectively . The chemical formula for GW3965 hydrochloride is C33H31ClF3NO3, and it has a molecular weight of approximately 582.052 g/mol . This compound is part of the diphenylmethane class, characterized by a diphenylmethane moiety in its structure, which contributes to its biological activity .

GW3965 hydrochloride acts as a ligand for the Liver X Receptor Beta (LXRβ) []. LXRs are nuclear receptors that regulate cholesterol homeostasis. When GW3965 hydrochloride binds to LXRβ, it triggers a cascade of events leading to increased cholesterol efflux (removal) from cells []. This suggests a potential role in lowering blood cholesterol levels. However, the specific details of the mechanism require further investigation.

Typical of small organic molecules. Its structure allows it to participate in nucleophilic substitutions, electrophilic additions, and hydrogen bonding interactions due to the presence of functional groups such as the acetic acid moiety and the amine group. These reactions can facilitate its binding to liver X receptors, leading to downstream signaling effects in cellular pathways related to lipid metabolism and inflammation.

As a potent agonist for liver X receptors, GW3965 hydrochloride plays a significant role in regulating lipid homeostasis and inflammation. Activation of these receptors has been linked to the modulation of cholesterol metabolism, fatty acid synthesis, and glucose homeostasis. Studies have shown that GW3965 can attenuate hypertension-induced cardiac structural changes by activating liver X receptors, which suggests its potential therapeutic effects in cardiovascular diseases . Additionally, GW3965 has been implicated in various signaling pathways related to metabolism and immune response .

The synthesis of GW3965 hydrochloride involves several steps typical for complex organic compounds. While specific proprietary methods may vary among manufacturers, the general approach includes:

  • Formation of the Diphenylmethane Core: Starting from simpler aromatic compounds, the diphenylmethane framework is constructed through Friedel-Crafts reactions or similar coupling methods.
  • Introduction of Functional Groups: The amine and acetic acid functionalities are introduced via nucleophilic substitution reactions.
  • Formation of the Hydrochloride Salt: The final step usually involves treating the base form of GW3965 with hydrochloric acid to yield GW3965 hydrochloride.

These synthetic routes may involve multiple purification steps, including chromatography techniques to ensure high purity levels.

GW3965 hydrochloride has several applications in research and potential therapeutic areas:

  • Lipid Metabolism Regulation: It serves as a valuable tool for studying lipid metabolism and related disorders.
  • Cardiovascular Research: Due to its effects on cholesterol homeostasis and inflammation, it is used in studies related to cardiovascular health.
  • Drug Development: As a model compound for developing new therapeutics targeting liver X receptors, it aids in understanding receptor biology and pharmacology.

Research indicates that GW3965 interacts with various cellular pathways through liver X receptor activation. Notably, it influences gene expression related to lipid metabolism and inflammatory responses. Interaction studies have shown that GW3965 can modulate signaling pathways involving:

  • Cholesterol Transport: Enhancing the expression of genes involved in cholesterol efflux.
  • Inflammation: Reducing pro-inflammatory cytokine production through LXR-mediated transcriptional regulation.
  • Insulin Sensitivity: Potentially improving insulin sensitivity via metabolic regulation.

These interactions highlight its relevance in metabolic disorders and cardiovascular diseases.

Several compounds share structural or functional similarities with GW3965 hydrochloride. Below are some notable examples:

Compound NameClassLXR ActivityUnique Features
T0901317Synthetic AgonistYesBroad-spectrum LXR agonist
GSK2033Synthetic AgonistYesSelective for LXRβ
LX4211Dual LXR AgonistYesAlso targets SGLT2 for glucose regulation
SR9243Synthetic AgonistYesNon-steroidal LXR modulator

GW3965 hydrochloride stands out due to its selective action on both LXR isoforms and its application in cardiovascular research, making it a unique tool in metabolic studies compared to other compounds listed above.

GW3965 hydrochloride, with the systematic name 3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methylamino]propoxy]benzeneacetic acid monohydrochloride, is characterized by a complex molecular architecture. Its molecular formula is C₃₃H₃₁ClF₃NO₃·HCl, yielding a molecular weight of 618.51 g/mol . The compound features a central naphthoquinone-derived scaffold substituted with aromatic and aliphatic groups, including a 2-chloro-3-(trifluoromethyl)benzyl moiety and a diphenylethylamine side chain. These structural elements are critical for its interaction with LXRα and LXRβ nuclear receptors .

Key Physicochemical Properties

  • Solubility: GW3965 hydrochloride exhibits high solubility in dimethyl sulfoxide (DMSO; 61.85 mg/mL) and moderate solubility in ethanol (12.37 mg/mL). In aqueous buffers, it is sparingly soluble but can be dissolved using DMSO as a cosolvent (0.2 mg/mL in a 1:4 DMSO:PBS solution) .
  • Storage: The compound is stable for ≥4 years when stored desiccated at -20°C .
  • UV/Vis Profile: Displays absorption maxima at 204 nm and 272 nm, consistent with its conjugated aromatic system .
PropertyValueSource
Molecular Weight618.51 g/mol
CAS Registry Number405911-17-3
PubChem ID16078973
Solubility in DMSO61.85 mg/mL (100 mM)
Purity≥98% (HPLC)

Synthetic Pathways and Manufacturing Processes

The synthesis of GW3965 hydrochloride involves multistep organic reactions to assemble its intricate structure. A representative pathway, derived from patented methodologies, proceeds as follows:

Step 1: Formation of the Quinone Core

The synthesis begins with menadione (2-methyl-1,4-naphthoquinone) as the starting material. Electrophilic substitution reactions introduce functional groups at the C2 and C3 positions. For example, cerium(III) chloride-mediated coupling installs an aniline derivative at C3, forming a monochloro intermediate .

Step 2: Side Chain Installation

The diphenylethylamine side chain is introduced via a nucleophilic substitution reaction. This step employs 2,2-diphenylethylamine and the chloro intermediate under basic conditions, yielding a secondary amine linkage. Subsequent alkylation with 2-chloro-3-(trifluoromethyl)benzyl bromide completes the tertiary amine structure .

Step 3: Acetic Acid Functionalization

The benzeneacetic acid moiety is appended through a Friedel-Crafts acylation, followed by hydrolysis to yield the free carboxylic acid. Neutralization with hydrochloric acid produces the hydrochloride salt .

Purification and Isolation

Crude GW3965 hydrochloride is purified via recrystallization from ethanol/water mixtures, achieving a purity of ≥98% as confirmed by high-performance liquid chromatography (HPLC) .

Analytical Methods for Purity Assessment

Ensuring the chemical integrity of GW3965 hydrochloride requires rigorous analytical techniques:

High-Performance Liquid Chromatography (HPLC)

  • Column: Reverse-phase C18 (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 μm).
  • Mobile Phase: Gradient elution with acetonitrile and 0.1% trifluoroacetic acid in water.
  • Detection: UV at 272 nm.
  • Retention Time: ~12.5 minutes under optimized conditions .

Spectroscopic Characterization

  • UV/Vis Spectroscopy: Validates the presence of conjugated π-systems via absorbance at 204 nm (π→π* transitions) and 272 nm (n→π* transitions) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode confirms the molecular ion peak at m/z 618.51 [M+H]⁺ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.8–7.2 ppm (aromatic protons), δ 4.1 ppm (methylene groups adjacent to oxygen), and δ 3.3 ppm (tertiary amine protons) .
Analytical MethodParameter MeasuredTypical Result
HPLCPurity≥98%
UV/Visλmax204 nm, 272 nm
Mass SpectrometryMolecular Ionm/z 618.51 [M+H]⁺

Regulation of ATP-Binding Cassette Transporters (ABCA1/ABCG1)

GW3965 hydrochloride exerts its primary lipid homeostatic effects through the transcriptional upregulation of ATP-binding cassette transporters, particularly ABCA1 and ABCG1 [1] [2]. These transporters represent critical components of the cellular cholesterol efflux machinery, and their regulation by GW3965 hydrochloride occurs through direct liver X receptor activation.

The compound demonstrates potent selectivity for both human liver X receptor alpha and liver X receptor beta isoforms, with effective concentrations of 190 nanomolar and 30 nanomolar, respectively [1] [3]. This dual receptor activation facilitates comprehensive regulation of cholesterol transport genes across multiple tissue types. In hepatoma cell models, treatment with 1 micromolar GW3965 hydrochloride for 24 hours results in a 5-fold increase in ABCA1 messenger ribonucleic acid levels, accompanied by corresponding increases in protein expression [2].

The transcriptional induction of ABCA1 by GW3965 hydrochloride follows classical liver X receptor signaling pathways. Upon ligand binding, activated liver X receptors form heterodimers with retinoid X receptors and bind to liver X receptor response elements within the ABCA1 promoter region [2]. This binding event recruits coactivator complexes, including steroid receptor coactivator 1, which facilitate chromatin remodeling and transcriptional initiation [1]. The recruitment of RNA polymerase II to the ABCA1 promoter leads to sustained gene expression, with peak expression occurring 16-24 hours post-treatment [2].

ABCG1 regulation by GW3965 hydrochloride exhibits similar mechanistic features but with distinct temporal and magnitude characteristics. In peritoneal macrophages, GW3965 hydrochloride treatment at concentrations ranging from 0.1 to 1 micromolar induces ABCG1 expression by 2-3 fold, which is notably lower than the corresponding ABCA1 response [4]. This differential regulation suggests tissue-specific and transporter-specific factors that modulate liver X receptor-mediated gene expression.

The functional significance of ABCA1 and ABCG1 upregulation extends beyond simple expression changes. Enhanced ABCA1 expression directly correlates with increased cholesterol efflux capacity to apolipoprotein A-I, the primary acceptor for nascent high-density lipoprotein formation [2]. Simultaneously, ABCG1 upregulation facilitates cholesterol efflux to mature high-density lipoprotein particles, creating a coordinated efflux system that addresses different stages of the reverse cholesterol transport pathway [5].

Studies utilizing knockout models demonstrate the functional interdependence of these transporters under GW3965 hydrochloride treatment. In ABCG1-deficient macrophages, cholesterol efflux to high-density lipoprotein decreases by 30%, while combined ABCA1 and ABCG1 deficiency reduces total cholesterol efflux by approximately 70% [5]. These findings underscore the cooperative nature of ABC transporter function in mediating the cholesterol-mobilizing effects of GW3965 hydrochloride.

Modulation of Cholesterol Efflux Pathways

The cholesterol efflux-promoting properties of GW3965 hydrochloride represent a complex interplay between enhanced transporter expression and optimized cellular cholesterol handling mechanisms. The compound influences multiple stages of the cholesterol efflux process, from initial cholesterol mobilization to final transfer to extracellular acceptors.

GW3965 hydrochloride treatment modifies intracellular cholesterol distribution patterns, particularly affecting cholesterol-rich membrane microdomains [2]. The upregulation of ABCA1 disrupts lipid raft organization by facilitating the redistribution of cholesterol and sphingolipids from raft to non-raft membrane domains [2]. This redistribution makes cholesterol more accessible to apolipoprotein A-I binding and subsequent efflux, effectively reducing membrane cholesterol content by promoting its mobilization to extracellular acceptors.

The compound demonstrates particular efficacy in promoting cholesterol efflux from cholesterol-loaded cells, a condition that mimics pathological states such as foam cell formation in atherosclerotic lesions. In macrophages preloaded with modified low-density lipoproteins, GW3965 hydrochloride treatment enhances cholesterol efflux to both apolipoprotein A-I and high-density lipoprotein particles [4] [5]. This enhanced efflux capacity is accompanied by reduced cellular cholesterol accumulation and decreased formation of cholesterol crystals within phagocytic cells [6].

The temporal dynamics of cholesterol efflux enhancement reveal progressive improvements in cellular cholesterol handling. Initial effects become apparent within 6-8 hours of GW3965 hydrochloride treatment, coinciding with early increases in transporter expression [2]. Peak efflux capacity is achieved at 24-48 hours, corresponding to maximal transporter protein levels and optimal membrane reorganization. This time course suggests that therapeutic benefits of GW3965 hydrochloride require sustained treatment to achieve full cholesterol-mobilizing potential.

Mechanistically, the enhanced cholesterol efflux involves both increased transporter availability and improved substrate-transporter interactions. GW3965 hydrochloride treatment increases the number of functional ABCA1 and ABCG1 transporters at the cell surface while simultaneously optimizing membrane cholesterol accessibility [2] [5]. The compound also influences the expression of enzymes involved in cholesterol metabolism, including cholesterol esterases that facilitate the conversion of stored cholesteryl esters to transportable free cholesterol.

The specificity of cholesterol efflux enhancement is demonstrated by the compound's preferential effects on cholesterol versus other lipid species. While promoting cholesterol efflux, GW3965 hydrochloride does not significantly alter the cellular content of other membrane lipids such as phosphatidylcholine or phosphatidylethanolamine [2]. This selectivity ensures that cholesterol mobilization occurs without compromising essential membrane structural components.

Impact on Lipoprotein Metabolism and HDL Biogenesis

GW3965 hydrochloride exerts profound effects on lipoprotein metabolism, particularly influencing the biogenesis and maturation of high-density lipoproteins. These effects encompass both the initial formation of nascent high-density lipoprotein particles and their subsequent remodeling into mature, functional lipoproteins.

The compound significantly enhances nascent high-density lipoprotein formation through coordinated upregulation of key components involved in particle assembly. Treatment with GW3965 hydrochloride increases both ABCA1-mediated lipidation of apolipoprotein A-I and the expression of apolipoprotein A-I itself in certain tissues [7]. This dual effect ensures adequate substrate availability for high-density lipoprotein assembly while simultaneously enhancing the cellular machinery responsible for particle formation.

In vivo studies demonstrate substantial increases in plasma high-density lipoprotein cholesterol levels following GW3965 hydrochloride administration. Wild-type mice treated with 10-20 milligrams per kilogram for 3-7 days exhibit 48% increases in plasma high-density lipoprotein cholesterol, with corresponding improvements in high-density lipoprotein particle distribution profiles [8]. Fast protein liquid chromatography analysis reveals increases in both standard high-density lipoprotein fractions and larger, cholesterol-enriched particles, suggesting enhanced particle maturation processes.

The tissue-specific effects of GW3965 hydrochloride on high-density lipoprotein metabolism reveal important mechanistic insights. Intestinal ABCA1 expression increases 6-fold following treatment, contributing significantly to plasma high-density lipoprotein levels independent of hepatic contributions [8]. This intestinal effect is particularly noteworthy because it occurs without concurrent hepatic lipogenesis, suggesting tissue-selective mechanisms that could minimize adverse metabolic effects while maximizing high-density lipoprotein benefits.

GW3965 hydrochloride also influences the reverse cholesterol transport pathway, the process by which cholesterol is transported from peripheral tissues to the liver for disposal. Treatment enhances this pathway at multiple levels, including improved cholesterol efflux from peripheral cells, enhanced high-density lipoprotein-mediated cholesterol transport, and increased hepatic cholesterol processing [9] [10]. Studies using radiolabeled cholesterol demonstrate 162% increases in fecal cholesterol excretion, indicating improved whole-body cholesterol disposal [10].

The compound affects apolipoprotein metabolism beyond apolipoprotein A-I, influencing the expression of other apolipoproteins that contribute to high-density lipoprotein functionality. Apolipoprotein E expression increases in multiple tissues following GW3965 hydrochloride treatment, enhancing the cholesterol transport capacity of resulting lipoprotein particles [11]. This apolipoprotein E upregulation is particularly important in the central nervous system, where it facilitates cholesterol transport across the blood-brain barrier and supports neuronal cholesterol homeostasis.

The remodeling of existing high-density lipoprotein particles represents another important aspect of GW3965 hydrochloride action. The compound influences the activity of enzymes involved in high-density lipoprotein maturation, including lecithin-cholesterol acyltransferase and cholesteryl ester transfer protein [9]. These enzymatic changes promote the conversion of nascent, discoidal high-density lipoprotein particles into mature, spherical particles with enhanced cholesterol-carrying capacity.

Lipidomic analysis reveals that GW3965 hydrochloride treatment alters the molecular composition of high-density lipoprotein particles, enriching them in polyunsaturated fatty acids and modifying their phospholipid profiles [12]. These compositional changes may influence particle stability, cellular interactions, and anti-inflammatory properties, contributing to the overall cardioprotective effects attributed to enhanced high-density lipoprotein levels.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

617.1711338 g/mol

Monoisotopic Mass

617.1711338 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Gw-3965

Dates

Last modified: 08-15-2023
1: Wang R, Li R, Wen Q, Peng K, Tan X, Chen Z. [Expression of LXR-β in human gastric cancer tissue and the effect of GW3965 on the proliferation of gastric cancer cell line SGC-7901]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2016 Feb 28;41(2):127-33. doi: 10.11817/j.issn.1672-7347.2016.02.003. Chinese. PubMed PMID: 26932209.
2: Nunomura S, Okayama Y, Matsumoto K, Hashimoto N, Endo-Umeda K, Terui T, Makishima M, Ra C. Activation of LXRs using the synthetic agonist GW3965 represses the production of pro-inflammatory cytokines by murine mast cells. Allergol Int. 2015 Sep;64 Suppl:S11-7. doi: 10.1016/j.alit.2015.03.001. Epub 2015 Mar 31. PubMed PMID: 26344074.
3: Archer A, Stolarczyk E, Doria ML, Helguero L, Domingues R, Howard JK, Mode A, Korach-André M, Gustafsson JÅ. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice. J Lipid Res. 2013 May;54(5):1300-11. doi: 10.1194/jlr.M033977. Epub 2013 Feb 27. PubMed PMID: 23446231; PubMed Central PMCID: PMC3622325.
4: Namjoshi DR, Martin G, Donkin J, Wilkinson A, Stukas S, Fan J, Carr M, Tabarestani S, Wuerth K, Hancock RE, Wellington CL. The liver X receptor agonist GW3965 improves recovery from mild repetitive traumatic brain injury in mice partly through apolipoprotein E. PLoS One. 2013;8(1):e53529. doi: 10.1371/journal.pone.0053529. Epub 2013 Jan 17. PubMed PMID: 23349715; PubMed Central PMCID: PMC3547922.
5: Cui X, Chopp M, Zacharek A, Cui Y, Roberts C, Chen J. The neurorestorative benefit of GW3965 treatment of stroke in mice. Stroke. 2013 Jan;44(1):153-61. doi: 10.1161/STROKEAHA.112.677682. Epub 2012 Nov 29. PubMed PMID: 23204055; PubMed Central PMCID: PMC3529962.
6: Stukas S, May S, Wilkinson A, Chan J, Donkin J, Wellington CL. The LXR agonist GW3965 increases apoA-I protein levels in the central nervous system independent of ABCA1. Biochim Biophys Acta. 2012 Mar;1821(3):536-46. doi: 10.1016/j.bbalip.2011.08.014. Epub 2011 Aug 26. PubMed PMID: 21889608.
7: Donkin JJ, Stukas S, Hirsch-Reinshagen V, Namjoshi D, Wilkinson A, May S, Chan J, Fan J, Collins J, Wellington CL. ATP-binding cassette transporter A1 mediates the beneficial effects of the liver X receptor agonist GW3965 on object recognition memory and amyloid burden in amyloid precursor protein/presenilin 1 mice. J Biol Chem. 2010 Oct 29;285(44):34144-54. doi: 10.1074/jbc.M110.108100. Epub 2010 Aug 25. PubMed PMID: 20739291; PubMed Central PMCID: PMC2962513.
8: Scholz H, Lund T, Dahle MK, Collins JL, Korsgren O, Wang JE, Foss A. The synthetic liver X receptor agonist GW3965 reduces tissue factor production and inflammatory responses in human islets in vitro. Diabetologia. 2009 Jul;52(7):1352-62. doi: 10.1007/s00125-009-1366-z. Epub 2009 May 5. PubMed PMID: 19415233.
9: Wang YY, Dahle MK, Steffensen KR, Reinholt FP, Collins JL, Thiemermann C, Aasen AO, Gustafsson JA, Wang JE. Liver X receptor agonist GW3965 dose-dependently regulates lps-mediated liver injury and modulates posttranscriptional TNF-alpha production and p38 mitogen-activated protein kinase activation in liver macrophages. Shock. 2009 Nov;32(5):548-53. doi: 10.1097/SHK.0b013e3181a47f85. PubMed PMID: 19295476.
10: Kotokorpi P, Ellis E, Parini P, Nilsson LM, Strom S, Steffensen KR, Gustafsson JA, Mode A. Physiological differences between human and rat primary hepatocytes in response to liver X receptor activation by 3-[3-[N-(2-chloro-3-trifluoromethylbenzyl)-(2,2-diphenylethyl)amino]propyloxy]phe nylacetic acid hydrochloride (GW3965). Mol Pharmacol. 2007 Oct;72(4):947-55. Epub 2007 Jul 12. PubMed PMID: 17628011.
11: Leik CE, Carson NL, Hennan JK, Basso MD, Liu QY, Crandall DL, Nambi P. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague-Dawley rats. Br J Pharmacol. 2007 Jun;151(4):450-6. Epub 2007 Apr 10. PubMed PMID: 17420776; PubMed Central PMCID: PMC2013964.

Explore Compound Types